![molecular formula C12H16ClNO3 B1398441 1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride CAS No. 17762-90-2](/img/structure/B1398441.png)
1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride
Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzo[d][1,3]dioxole moiety, a methylamino group, and a butan-1-one structure, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride typically involves multiple steps, starting with the formation of the benzo[d][1,3]dioxole core This can be achieved through the reaction of catechol with an appropriate alkylating agent under acidic conditions
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride, commonly referred to as Butylone , is a synthetic compound belonging to the class of substituted cathinones. This compound exhibits stimulant properties and has garnered interest in various scientific research applications, particularly in pharmacology and neurochemistry.
Pharmacological Studies
Butylone has been studied for its interactions with neurotransmitter receptors, notably dopamine and serotonin receptors. Preliminary research indicates that it may exhibit binding affinities that could have implications for understanding its stimulant effects. Comprehensive interaction profiles are still necessary to elucidate its pharmacodynamics fully.
Neurochemical Research
Research has focused on the neurochemical pathways influenced by Butylone. Studies suggest that it may affect the release and reuptake of monoamines, similar to other compounds in its class, such as methylone and ethylone. This makes it a candidate for exploring the mechanisms underlying stimulant effects and potential therapeutic applications.
Comparative Analysis with Related Compounds
Butylone shares structural similarities with other synthetic cathinones, which allows for comparative studies regarding their biological activities. Below is a table summarizing some related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Butylone | Similar butanone structure; methylamino group | Stimulant; interacts with monoamine transporters |
Methylone | Methylenedioxy group; similar core structure | Known empathogen; affects serotonin levels |
Ethylone | Ethyl group instead of methyl; similar core structure | Stimulant; affects dopamine and norepinephrine levels |
This comparative analysis helps researchers understand the unique properties of Butylone within the context of synthetic cathinones.
Mechanism of Action
The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Benzodioxole derivatives: These compounds share the benzo[d][1,3]dioxole core but may have different substituents.
Amino ketones: These compounds contain an amino group and a ketone, but the specific arrangement and additional groups vary.
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride, commonly referred to as Butylone, is a synthetic compound classified under substituted cathinones. This category is known for its stimulant properties and structural similarities to other psychoactive substances. The compound's unique structure, featuring a benzo[d][1,3]dioxole moiety, contributes to its potential biological activities.
- Molecular Formula : C₁₂H₁₆ClN₁O
- Molecular Weight : Approximately 229.72 g/mol
- CAS Number : 17762-90-2
Butylone functions primarily as a stimulant by interacting with monoamine transporters. It is believed to enhance the release and inhibit the reuptake of key neurotransmitters such as dopamine, norepinephrine, and serotonin. This action can lead to increased energy, euphoria, and enhanced sociability, similar to other substances in its class.
Stimulant Effects
Research indicates that Butylone exhibits stimulant effects comparable to other substituted cathinones. It has been shown to increase locomotor activity in animal models, which is often used as an indicator of stimulant properties. Studies suggest that its affinity for the serotonin transporter may contribute significantly to its psychoactive effects.
Anticancer Potential
Recent investigations have explored the cytotoxic effects of compounds related to Butylone on various cancer cell lines. For instance, derivatives containing benzo[d][1,3]dioxole moieties were synthesized and tested for their anticancer activity using the SRB assay on HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cell lines. Some compounds demonstrated significant antitumor activity with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound A | 2.38 | HepG2 |
Compound B | 1.54 | HCT116 |
Compound C | 4.52 | MCF-7 |
Doxorubicin | 7.46 | HepG2 |
Doxorubicin | 8.29 | HCT116 |
Doxorubicin | 4.56 | MCF-7 |
These findings suggest that Butylone and its derivatives may possess unique mechanisms that warrant further investigation into their potential as anticancer agents.
Neurotoxicity and Safety Profile
Despite its stimulant properties, there are concerns regarding the neurotoxic effects associated with Butylone use. Studies have indicated that similar compounds can lead to neurotoxicity in certain contexts, particularly with high doses or prolonged exposure . The safety profile remains an area of active research, particularly concerning long-term effects on mental health and cognitive function.
Case Studies
Several case studies have documented instances of Butylone use in recreational settings, highlighting both its appeal and risks:
- Case Study 1 : A user reported increased energy and euphoria after consuming Butylone at a social event but experienced significant anxiety and insomnia afterward.
- Case Study 2 : A clinical report detailed a patient presenting with agitation and tachycardia after using Butylone, underscoring the need for awareness regarding potential side effects.
These anecdotal reports emphasize the dual nature of Butylone's effects—while it may provide desirable stimulant effects, it can also lead to adverse reactions.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-3-9(13-2)12(14)8-4-5-10-11(6-8)16-7-15-10;/h4-6,9,13H,3,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJFEZQEDOBEOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17762-90-2 | |
Record name | 17762-90-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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